![molecular formula C19H14FN3O3S3 B2391972 N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1208818-48-7](/img/structure/B2391972.png)
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a sulfonyl group, a carboxamide group, a thiophene ring, and a benzo[c][1,2,5]thiadiazole ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. The fluorophenyl sulfonyl group, the thiophen-2-yl ethyl group, and the benzo[c][1,2,5]thiadiazole-5-carboxamide group would all contribute to the overall structure of the molecule.
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The presence of the sulfonyl group, the carboxamide group, and the aromatic rings suggest that this compound could participate in a variety of reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group, the carboxamide group, and the aromatic rings would likely make this compound relatively stable and resistant to decomposition. The fluorine atom could also influence the compound’s reactivity and its interactions with other molecules.
Scientific Research Applications
Antiproliferative Activities
Compounds derived from similar chemical scaffolds have been synthesized and tested for their in vitro antiproliferative activities against various cancer cell lines. For instance, pyrazole-sulfonamide derivatives demonstrated selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert et al., 2014).
Antimicrobial and Antifungal Actions
Research has extended into the synthesis of heterocyclic sulfonamide derivatives for potential antimicrobial and antifungal applications. Some compounds showed sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their promise for further studies (Sych et al., 2019).
Carbonic Anhydrase Inhibition
Novel metal complexes of related chemical structures have been synthesized, exhibiting strong inhibitory properties against human carbonic anhydrase isoenzymes. These complexes demonstrated more potent inhibitory effects than both the parent ligand and acetazolamide, a standard control compound (Büyükkıdan et al., 2013).
Synthesis Techniques
Research into the synthesis of related compounds involves innovative techniques such as microwave-assisted synthesis and parallel synthesis approaches, which streamline the production of drug-like molecules with potential therapeutic benefits (Park et al., 2009).
Future Directions
Future research on this compound could focus on exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail. This could lead to the development of new methods for its synthesis, the discovery of new reactions that it can participate in, and the identification of new biological targets for this compound .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S3/c20-13-4-6-14(7-5-13)29(25,26)18(17-2-1-9-27-17)11-21-19(24)12-3-8-15-16(10-12)23-28-22-15/h1-10,18H,11H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRQJLPZCOMIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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